2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)-1,3-thiazol-5-amine
Description
This compound features a 1,3-thiazole core substituted with two sulfonyl groups:
- 2-(Ethylsulfonyl): Enhances electron-withdrawing properties and metabolic stability.
- 4-[(4-Methylphenyl)sulfonyl (Tos group): Introduces steric bulk and hydrophobic interactions.
- N-(1-Phenylethyl)amine: A chiral substituent that may influence receptor binding and pharmacokinetics.
Properties
Molecular Formula |
C20H22N2O4S3 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-N-(1-phenylethyl)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C20H22N2O4S3/c1-4-28(23,24)20-22-19(29(25,26)17-12-10-14(2)11-13-17)18(27-20)21-15(3)16-8-6-5-7-9-16/h5-13,15,21H,4H2,1-3H3 |
InChI Key |
AZWCJWBWTQYBIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)NC(C)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)-1,3-thiazol-5-amine typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the ethylsulfonyl and 4-methylphenylsulfonyl groups. The final step involves the attachment of the N-(1-phenylethyl) group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms.
Reduction: Reduction reactions could target the sulfonyl groups, converting them to sulfides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction might produce sulfides.
Scientific Research Applications
2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)-1,3-thiazol-5-amine could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Analogues with Dual Sulfonyl Groups
2.2. Heterocyclic Analogues with 1,3,4-Thiadiazole or 1,3,4-Oxadiazole Cores
- Key Insight : Thiadiazole and oxadiazole cores exhibit broader bioactivity (e.g., insecticidal, anticancer) compared to thiazoles, likely due to enhanced electron-deficient character and hydrogen-bonding capacity .
2.3. Sulfonamide-Containing Triazole Derivatives
- Key Insight : Triazole derivatives with sulfanyl/sulfonamide groups prioritize metabolic stability but may lack the chiral specificity seen in the target compound’s phenylethyl group .
Research Findings and Implications
- Synthetic Pathways : The target compound likely employs cyclization and electrophilic sulfonylation steps, analogous to methods in and .
- Physicochemical Properties :
- Biological Potential: While direct data is absent, structural parallels to sulfonamide-thiazole hybrids suggest enzyme inhibition (e.g., carbonic anhydrase, kinases) as a plausible mechanism .
Biological Activity
The compound 2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)-1,3-thiazol-5-amine (CAS Number: 863449-80-3) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 466.6 g/mol. The compound features a thiazole ring substituted with ethylsulfonyl and phenyl groups, which may influence its interaction with biological targets.
Research indicates that this compound may act as an inhibitor of various enzymes involved in neurotransmitter synthesis and degradation, particularly focusing on nitric oxide synthase (NOS) isoforms. Inhibition of neuronal nitric oxide synthase (nNOS) has been linked to neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Enzyme Inhibition Studies
-
Nitric Oxide Synthase Inhibition :
- The compound has shown promising results in inhibiting nNOS, which is crucial for regulating neuronal signaling and vascular functions .
- A structure-activity relationship (SAR) study indicated that modifications on the phenyl group could enhance selectivity and potency against nNOS compared to other isoforms like endothelial NOS (eNOS) .
- Neurotransmitter Modulation :
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
| Activity Type | Effect | Reference |
|---|---|---|
| nNOS Inhibition | Potent inhibition observed | |
| Neurotransmitter Uptake | Inhibition of norepinephrine and serotonin | |
| Potential Antidepressant | Activity in rodent models |
Case Studies
- Neuroprotection in Rodent Models :
- Behavioral Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
